2-Chloro-5-(methylsulfonyl)benzenesulfonyl chloride
CAS No.: 90084-62-1
Cat. No.: VC3947662
Molecular Formula: C7H6Cl2O4S2
Molecular Weight: 289.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90084-62-1 |
|---|---|
| Molecular Formula | C7H6Cl2O4S2 |
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 2-chloro-5-methylsulfonylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6Cl2O4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 |
| Standard InChI Key | ZHCBIWRMYWDSNE-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Data
While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous structures provide benchmarks. For example, 2-chloro-1-methyl-4-(methylsulfonyl)benzene exhibits distinct ¹H and ¹³C NMR signals in deuterated methanol, with methyl groups resonating at δ 2.6–3.0 ppm and aromatic protons between δ 7.5–8.5 ppm . Infrared (IR) spectroscopy would likely show strong absorption bands for sulfonyl groups (1150–1350 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹).
Synthesis and Reaction Mechanisms
General Synthetic Strategies
Sulfonyl chlorides are typically synthesized via chlorination of sulfonic acids or their salts. For 2-chloro-5-(methylsulfonyl)benzenesulfonyl chloride, two potential routes emerge:
Direct Chlorination of Sulfonic Acids
A plausible method involves treating 2-chloro-5-(methylsulfonyl)benzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach mirrors the synthesis of 4-(methylsulfonyl)-2-chlorobenzoyl chloride, where thionyl chloride in toluene at 0–50°C achieved a 97% yield . Reaction conditions typically require catalytic dimethylformamide (DMF) to accelerate the conversion .
Microchannel Reactor-Based Synthesis
Modern techniques, such as microchannel reactors, enhance reaction efficiency by improving heat transfer and mixing. A related patent describes the synthesis of 2-chloro-1-methyl-4-(methylsulfonyl)benzene using a microchannel reactor with DMSO and methanol, achieving high atom economy and reduced byproducts . Adapting this method could involve substituting the starting material with a pre-functionalized sulfonic acid precursor.
Mechanistic Considerations
The chlorination of sulfonic acids proceeds via nucleophilic acyl substitution, where the hydroxyl group of the sulfonic acid is replaced by chloride. In the presence of thionyl chloride, the reaction generates HCl and SO₂ as byproducts . For polysubstituted aromatics, electronic effects from existing groups (e.g., electron-withdrawing -SO₂CH₃) can modulate reactivity, potentially directing subsequent electrophilic substitutions.
Physicochemical Properties
Thermodynamic and Physical Parameters
While experimental data for the target compound are scarce, extrapolations from analogs suggest:
The high boiling point reflects strong intermolecular interactions due to polar sulfonyl groups.
Stability and Reactivity
As a sulfonyl chloride, the compound is moisture-sensitive, hydrolyzing to the corresponding sulfonic acid in aqueous environments. It may also participate in nucleophilic substitutions, forming sulfonamides or sulfonate esters . The electron-withdrawing substituents (-Cl, -SO₂CH₃) likely increase electrophilicity at the sulfonyl chloride group.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Analytical Characterization
Chromatographic Methods
Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents can monitor reaction progress, as demonstrated in the synthesis of 4-(methylsulfonyl)-2-chlorobenzoyl chloride . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is suitable for purity assessment.
Spectroscopic Techniques
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Mass Spectrometry (MS): Expected molecular ion peak at m/z 288 (M⁺).
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Elemental Analysis: Theoretical composition: C 29.18%, H 1.75%, Cl 24.62%, S 22.25%, O 22.20%.
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